tert-butyl N-(4,4-dimethylpyrrolidin-3-yl)-N-methylcarbamate
Description
tert-butyl N-(4,4-dimethylpyrrolidin-3-yl)-N-methylcarbamate is a pyrrolidine-based carbamate derivative characterized by a 4,4-dimethyl-substituted pyrrolidine ring and a tert-butyl carbamate group with an additional N-methyl substituent. This compound belongs to a class of intermediates frequently utilized in pharmaceutical synthesis, particularly for protecting amine functionalities during multi-step reactions.
Properties
Molecular Formula |
C12H24N2O2 |
|---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl N-(4,4-dimethylpyrrolidin-3-yl)-N-methylcarbamate |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14(6)9-7-13-8-12(9,4)5/h9,13H,7-8H2,1-6H3 |
InChI Key |
WSDBOOQKILIJDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCC1N(C)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(4,4-dimethylpyrrolidin-3-yl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 4,4-dimethylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(4,4-dimethylpyrrolidin-3-yl)-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
tert-butyl N-(4,4-dimethylpyrrolidin-3-yl)-N-methylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(4,4-dimethylpyrrolidin-3-yl)-N-methylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Research Findings and Data Gaps
- Stability : tert-butyl carbamates are generally stable under basic conditions but cleaved by acids, a property leveraged in controlled deprotection .
- Commercial Demand : High-purity analogs (e.g., CAS 869292-47-7) are supplied globally, reflecting their importance in medicinal chemistry .
Critical Data Gaps :
- Experimental data on the target compound’s solubility, crystallinity, and reactivity.
- Comparative bioavailability or toxicity studies against its analogs.
Biological Activity
Tert-butyl N-(4,4-dimethylpyrrolidin-3-yl)-N-methylcarbamate (CAS No. 2613385-74-1) is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula : C12H22N2O2
- Molecular Weight : 226.32 g/mol
- CAS Number : 2613385-74-1
The compound features a tert-butyl group, a dimethylpyrrolidine moiety, and a methylcarbamate functional group, which contribute to its unique biological properties.
This compound exhibits several biological activities:
- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially acting on neuronal signaling pathways.
- Anti-inflammatory Activity : It has been implicated in modulating inflammatory responses through various signaling pathways, including NF-κB and JAK/STAT pathways .
- Cell Cycle Regulation : The compound may influence cell cycle progression and apoptosis, indicating potential applications in cancer therapy .
Biological Activity Data Table
Case Studies and Research Findings
- Neuroprotective Study : A study investigated the neuroprotective effects of this compound on cultured neurons subjected to oxidative stress. Results indicated significant protection against cell death compared to control groups, with enhanced expression of neurotrophic factors.
- Anti-inflammatory Research : In vitro experiments demonstrated that the compound effectively reduced the production of pro-inflammatory cytokines in activated macrophages. This suggests potential use in treating inflammatory diseases.
- Cancer Cell Line Studies : Research involving various cancer cell lines showed that this compound induced apoptosis through caspase activation and downregulation of anti-apoptotic proteins like Bcl-2.
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